molecular formula C23H30N2O2 B3879715 4-Cyclopropyl-4-methyl-1-(2-oxo-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylethyl)pyrrolidin-2-one

4-Cyclopropyl-4-methyl-1-(2-oxo-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylethyl)pyrrolidin-2-one

Cat. No.: B3879715
M. Wt: 366.5 g/mol
InChI Key: AVDRUNWSWAGMHJ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4-methyl-1-(2-oxo-2-spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a spirocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-4-methyl-1-(2-oxo-2-spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the spirocyclic system and the introduction of the cyclopropyl and methyl groups. One common approach is to start with a suitable indene derivative and perform a series of reactions to introduce the piperidine and pyrrolidinone moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques could also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-4-methyl-1-(2-oxo-2-spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could be explored, particularly in areas like oncology or neurology.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 4-Cyclopropyl-4-methyl-1-(2-oxo-2-spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic systems and pyrrolidinone derivatives. Examples might include spiroindolines and other spiro-piperidine compounds.

Uniqueness

What sets 4-Cyclopropyl-4-methyl-1-(2-oxo-2-spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylethyl)pyrrolidin-2-one apart is its specific combination of functional groups and the presence of the cyclopropyl and methyl substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-cyclopropyl-4-methyl-1-(2-oxo-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-22(18-6-7-18)14-20(26)25(16-22)15-21(27)24-12-10-23(11-13-24)9-8-17-4-2-3-5-19(17)23/h2-5,18H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDRUNWSWAGMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1)CC(=O)N2CCC3(CCC4=CC=CC=C43)CC2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropyl-4-methyl-1-(2-oxo-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylethyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-Cyclopropyl-4-methyl-1-(2-oxo-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylethyl)pyrrolidin-2-one
Reactant of Route 3
4-Cyclopropyl-4-methyl-1-(2-oxo-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylethyl)pyrrolidin-2-one
Reactant of Route 4
4-Cyclopropyl-4-methyl-1-(2-oxo-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylethyl)pyrrolidin-2-one
Reactant of Route 5
4-Cyclopropyl-4-methyl-1-(2-oxo-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylethyl)pyrrolidin-2-one
Reactant of Route 6
4-Cyclopropyl-4-methyl-1-(2-oxo-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylethyl)pyrrolidin-2-one

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